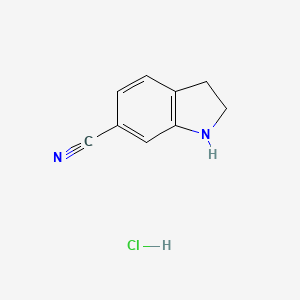

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride

Description

BenchChem offers high-quality 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1H-indole-6-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-6-7-1-2-8-3-4-11-9(8)5-7;/h1-2,5,11H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGFKAPXDCJPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693603 | |

| Record name | 2,3-Dihydro-1H-indole-6-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-89-7, 15861-35-5 | |

| Record name | 1H-Indole-6-carbonitrile, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-indole-6-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-indole-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dihydro-1H-indole-6-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 2,3-Dihydro-1H-indole-6-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride, also known as 6-cyanoindoline hydrochloride, is a heterocyclic compound that serves as a valuable intermediate in the pharmaceutical and chemical research sectors. Its indoline scaffold, featuring a cyano group at the 6-position, provides a versatile platform for the synthesis of a variety of bioactive molecules. This technical guide offers a comprehensive overview of the fundamental physicochemical properties of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride, supported by available data and generalized experimental protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is presented below. It is important to note that while some properties are backed by experimental data, others are predicted values derived from computational models.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClN₂ | [1][2] |

| Molecular Weight | 180.63 g/mol | [1][3] |

| CAS Number | 15861-35-5 | [2] |

| Appearance | Data not available | |

| Melting Point | Data not available | [2] |

| Boiling Point | 287.1 ± 29.0 °C (Predicted) | [1][2] |

| Density | 1.18 ± 0.1 g/cm³ (Predicted) | [1][2] |

| pKa | 3.85 ± 0.20 (Predicted) | [2] |

| Solubility | Data not available | [2] |

Basicity and pKa

The basicity of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is attributed to the lone pair of electrons on the nitrogen atom of the indoline ring. The predicted pKa of 3.85 ± 0.20 suggests that it is a weak base.[2] The electron-withdrawing nature of the cyano group at the 6-position on the aromatic ring is expected to decrease the basicity of the indoline nitrogen compared to unsubstituted indoline.

The protonation of the indoline nitrogen is a key characteristic that influences the compound's solubility and its interactions in biological systems.

Experimental Protocols

Determination of Melting Point (General Protocol)

Materials:

-

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride

-

Capillary tubes (one end sealed)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Solubility (General Protocol)

The solubility of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride in various solvents can be determined using the following general shake-flask method.

Materials:

-

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride

-

A range of solvents (e.g., water, ethanol, methanol, dichloromethane, dimethyl sulfoxide)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of the compound to a known volume of the solvent in a vial.

-

Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method.

-

The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

Synthesis

A general synthetic approach to 6-cyanoindoline, the free base of the title compound, can be envisioned starting from commercially available precursors. The final hydrochloride salt is then typically formed by treating the free base with hydrochloric acid.

Applications in Drug Discovery and Development

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The cyano group can be readily converted into other functional groups, such as amines, carboxylic acids, or tetrazoles, providing access to a diverse range of derivatives.

Potential as an Aldosterone Synthase Inhibitor Precursor

A patent has cited the CAS number for 2,3-Dihydro-1H-indole-6-carbonitrile, suggesting its potential use as a starting material in the synthesis of inhibitors of human aldosterone synthase (CYP11B2).[4] Aldosterone synthase inhibitors are investigated for the treatment of conditions like hyperaldosteronism, hypertension, and heart failure.

Role in the Development of Dopamine D4 Receptor Ligands

Derivatives of the closely related 6-cyanoindole have shown affinity for the dopamine D4 receptor, a target for antipsychotic and neurological drugs.[5] While this research focuses on the indole rather than the indoline core, it suggests a potential avenue of investigation for derivatives of 2,3-Dihydro-1H-indole-6-carbonitrile.

Conclusion

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is a compound of significant interest for synthetic and medicinal chemists. While a complete experimental dataset for its physical properties is not yet publicly available, its predicted characteristics and the known reactivity of the indoline and cyano moieties underscore its potential as a versatile building block. Further research to experimentally determine its physical properties and explore its utility in the synthesis of novel therapeutic agents is warranted. This guide provides a foundational resource for professionals working with this and related compounds.

References

- 1. 2,3-DIHYDRO-1H-INDOLE-6-CARBONITRILE HYDROCHLORIDE manufacturers and suppliers in india [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride | 1187928-89-7 | MXB92889 [biosynth.com]

- 4. CA2723545C - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2 - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

In-Depth Technical Guide: 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride (CAS: 15861-35-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride, also known as 6-cyanoindoline hydrochloride, is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its indoline core structure, featuring a nitrile group at the 6-position, renders it a valuable and versatile synthetic intermediate. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

The primary utility of this compound lies in its function as a key building block for more complex molecules, particularly in the synthesis of kinase inhibitors. The indoline scaffold is a privileged structure in numerous biologically active compounds, and the cyano group offers a strategic point for chemical modification.

Physicochemical Properties

Currently, most of the available quantitative data for the physical and chemical properties of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride are predicted values. Experimental data is limited in publicly accessible literature.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClN₂ | --INVALID-LINK-- |

| Molecular Weight | 180.64 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid (predicted) | --INVALID-LINK-- |

| Boiling Point (Predicted) | 287.1 ± 29.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.18 ± 0.1 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 3.85 ± 0.20 | --INVALID-LINK-- |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The synthesis of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride typically involves a two-step process starting from 1H-indole-6-carbonitrile (6-cyanoindole). The first step is the reduction of the indole ring to an indoline, followed by the formation of the hydrochloride salt.

Step 1: Synthesis of the Precursor, 1H-Indole-6-carbonitrile (6-Cyanoindole)

There are several established methods for the synthesis of 6-cyanoindole. Two common approaches are the Leimgruber-Batcho indole synthesis and palladium-catalyzed cyanation of 6-bromoindole.

Protocol 3.1: Leimgruber-Batcho Indole Synthesis

This method constructs the indole ring from an o-nitrotoluene derivative.

-

Step 3.1.1: Enamine Formation

-

To a stirred solution of 4-methyl-3-nitrobenzonitrile (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.25 eq).

-

Heat the reaction mixture to 110 °C and stir for 3 hours.

-

After completion, cool the reaction and remove the solvent under reduced pressure.

-

-

Step 3.1.2: Reductive Cyclization

-

Dissolve the residue from the previous step in a 1:1 mixture of ethanol and acetic acid.

-

Heat the solution to 60 °C.

-

Add iron powder (approx. 5.8 eq) in portions to manage the exotherm.

-

After the addition is complete, heat the mixture to reflux for 2 hours.

-

Cool the reaction and filter through a pad of celite.

-

The filtrate is then worked up using an ether extraction.

-

The crude product is purified by silica gel column chromatography to yield 6-cyanoindole.

-

Workflow for Leimgruber-Batcho Synthesis of 6-Cyanoindole

Caption: Synthesis of 6-Cyanoindole via Leimgruber-Batcho Reaction.

Step 2: Reduction of 1H-Indole-6-carbonitrile to 2,3-Dihydro-1H-indole-6-carbonitrile

The reduction of the indole ring to an indoline can be achieved through catalytic hydrogenation.

Protocol 3.2: Catalytic Hydrogenation

-

Dissolve 1H-indole-6-carbonitrile in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of a hydrogenation catalyst, such as Platinum on Carbon (Pt/C).

-

The reaction is carried out under a hydrogen atmosphere in a pressure reactor.

-

The reaction is typically stirred at room temperature until the uptake of hydrogen ceases.

-

Upon completion, the catalyst is removed by filtration through celite.

-

The solvent is evaporated under reduced pressure to yield crude 2,3-Dihydro-1H-indole-6-carbonitrile.

Step 3: Formation of the Hydrochloride Salt

Protocol 3.3: Hydrochloride Salt Formation

-

Dissolve the crude 2,3-Dihydro-1H-indole-6-carbonitrile in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride.

Overall Synthesis Workflow

Caption: Synthesis of 6-Cyanoindoline HCl from 6-Cyanoindole.

Analytical Characterization

| Technique | Expected Observations for 6-Cyanoindole |

| ¹H NMR | Aromatic protons in the range of 7-8 ppm and pyrrolic protons between 6.5 and 7.5 ppm. |

| ¹³C NMR | Aromatic carbons in the 100-140 ppm region, with a distinct signal for the nitrile carbon. |

| Infrared (IR) Spectroscopy | A strong, sharp absorption band for the nitrile group (C≡N) stretch, typically around 2220-2240 cm⁻¹. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |

For 2,3-Dihydro-1H-indole-6-carbonitrile, the ¹H NMR spectrum would show the disappearance of the pyrrolic C2-H proton signal and the appearance of aliphatic signals for the C2 and C3 methylene protons, typically as triplets.

Applications in Drug Development

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is a key intermediate in the synthesis of several investigational drugs, most notably inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).

Role in the Synthesis of ROCK Inhibitors

ROCK is a serine/threonine kinase that plays a crucial role in regulating cellular processes such as cell adhesion, motility, and contraction. Dysregulation of the ROCK signaling pathway is implicated in various cardiovascular diseases, including hypertension and vasospasm. Consequently, ROCK inhibitors have emerged as a promising therapeutic class.

This compound serves as a scaffold for the construction of potent and selective ROCK inhibitors. The indoline nitrogen can be functionalized to introduce various side chains that interact with the active site of the kinase.

Hypothetical ROCK Inhibitor Synthesis Pathway

Caption: General synthetic route to ROCK inhibitors.

Potential Biological Activities

While the primary role of this compound is as a synthetic intermediate, indole derivatives, in general, are known to possess a wide range of biological activities, including antifungal, antiviral, and antitumor properties.[1] The specific biological profile of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride itself has not been extensively studied.

Safety and Handling

Detailed toxicological data for 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is not available. However, based on the data for related cyanoindole compounds, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. It is advisable to avoid inhalation, ingestion, and skin contact.

Conclusion

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is a valuable chemical intermediate with significant applications in pharmaceutical research and development, particularly in the synthesis of ROCK inhibitors. While detailed experimental data on the compound itself is sparse in the public domain, this guide provides a consolidated overview of its synthesis and potential applications based on available information for its precursors and derivatives. Further research into the specific physicochemical properties and biological activities of this compound is warranted.

References

An In-depth Technical Guide to 2,3-Dihydro-1H-indole-6-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride. This compound, a derivative of the indole scaffold, is of significant interest to the pharmaceutical and drug development industries due to the broad-ranging biological activities associated with indole-based molecules. This document consolidates available data to serve as a foundational resource for researchers exploring its therapeutic potential. Due to the limited availability of specific experimental data for this exact compound, information from closely related indole derivatives is included to provide a broader context and predictive insights.

Molecular Structure and Physicochemical Properties

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is a heterocyclic aromatic compound. The core structure consists of a benzene ring fused to a pyrrolidine ring, with a nitrile group substituted at the 6-position of the indole nucleus. The hydrochloride salt form enhances its solubility in aqueous media.

Table 1: Molecular and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉ClN₂ | - |

| Molecular Weight | 180.64 g/mol | - |

| IUPAC Name | 2,3-dihydro-1H-indole-6-carbonitrile hydrochloride | - |

| Synonyms | 6-Cyanoindoline hydrochloride, Indoline-6-carbonitrile hydrochloride | - |

| CAS Number | 1187928-89-7 | - |

| Appearance | Predicted: Solid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in water and polar organic solvents | - |

Synthesis and Characterization

General Synthetic Approach

A plausible synthetic route could involve the following conceptual steps:

Caption: Conceptual workflow for the synthesis of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride.

Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol based on established methods for similar compounds:

-

Step 1: Synthesis of 1H-indole-6-carbonitrile. A suitable starting material, such as a protected 4-amino-3-bromobenzonitrile, could undergo a palladium-catalyzed cross-coupling reaction with an appropriate acetylene derivative, followed by cyclization to form the indole-6-carbonitrile ring system.

-

Step 2: Reduction of the Indole Ring. The resulting 1H-indole-6-carbonitrile would then be subjected to reduction. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst in a suitable solvent like ethanol or ethyl acetate. Alternatively, chemical reduction using reagents like sodium borohydride in the presence of an acid or zinc dust in hydrochloric acid could be employed.[1]

-

Step 3: Formation of the Hydrochloride Salt. The crude 2,3-dihydro-1H-indole-6-carbonitrile free base would be dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in the same or a miscible solvent. The hydrochloride salt would typically precipitate out of the solution.

-

Step 4: Purification and Characterization. The precipitated solid would be collected by filtration, washed with a non-polar solvent, and dried. Purity would be assessed by techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The structure would be confirmed by spectroscopic methods including NMR, IR, and mass spectrometry.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is not available. The following are predicted data based on the analysis of related indole derivatives.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons (singlet and doublet in the δ 7.0-7.5 ppm region), Aliphatic protons of the dihydropyrrole ring (triplets around δ 3.0-3.6 ppm), N-H proton (broad singlet, variable chemical shift). |

| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), Nitrile carbon (δ ~118-120 ppm), Aliphatic carbons (δ ~25-50 ppm). |

| FTIR (cm⁻¹) | N-H stretch (~3300-3400), C≡N stretch (~2220-2230), Aromatic C=C stretches (~1600, ~1480), C-N stretch (~1250-1350). |

| Mass Spec (EI) | Molecular ion peak (M⁺) corresponding to the free base (m/z 144.07), Fragmentation pattern showing loss of HCN (m/z 117) and subsequent fragments characteristic of the indoline ring. |

Biological Activity and Potential Mechanisms of Action

Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects.[2] While specific studies on 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride are limited, its structural motifs suggest potential therapeutic applications.

Anticancer Activity

The indole nucleus is a key pharmacophore in many anticancer agents.[3][4] The proposed mechanisms of action for various indole derivatives are diverse and often involve the modulation of key cellular signaling pathways.[5]

Caption: Potential anticancer mechanisms of action for indole derivatives.

-

Tubulin Polymerization Inhibition: Many indole derivatives are known to bind to the colchicine site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

-

Kinase Inhibition: The indole scaffold is present in several approved tyrosine kinase inhibitors. These compounds can block the signaling pathways involved in cell proliferation and angiogenesis, such as those mediated by VEGFR and EGFR.[4]

-

Topoisomerase Inhibition: Some indole derivatives can intercalate with DNA and inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.[3]

-

HDAC Inhibition: Indole-containing compounds have been developed as histone deacetylase (HDAC) inhibitors, which can alter gene expression to induce cell cycle arrest and apoptosis.[4]

-

Modulation of Signaling Pathways: Indole derivatives can interfere with critical cell survival pathways like the PI3K/Akt/mTOR pathway.[3]

Antiviral Activity

Indole derivatives have also shown promise as antiviral agents, targeting various stages of the viral life cycle.[7][8]

Caption: Potential antiviral mechanisms of action for indole derivatives.

-

Inhibition of Viral Entry and Fusion: Some indole-based compounds can interfere with the interaction between viral envelope proteins and host cell receptors, preventing the virus from entering the cell.[7]

-

Inhibition of Viral Enzymes: Indole derivatives can act as inhibitors of essential viral enzymes such as reverse transcriptase, protease, and polymerase, which are crucial for viral replication.[7] For instance, some indole compounds have shown activity against the NS4B protein of Dengue and Zika viruses, which is involved in the formation of the viral replication complex.[9]

-

Interference with Viral Assembly: There is evidence that certain indole compounds can disrupt the proper assembly of new viral particles within the host cell.[10]

Applications in Drug Development

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride serves as a valuable building block in medicinal chemistry. Its indole core provides a scaffold that can be readily functionalized to optimize binding to various biological targets. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Safety and Handling

Specific safety data for 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is not available. However, based on related indole carbonitrile compounds, it should be handled with care in a laboratory setting.[11]

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Consult the Safety Data Sheet (SDS) for similar compounds for detailed handling and disposal information.

Conclusion

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is a promising compound for further investigation in drug discovery and development. Its structural features suggest potential for a range of biological activities, particularly in the areas of oncology and virology. While specific experimental data for this molecule is currently limited, this guide provides a comprehensive overview based on existing knowledge of related indole derivatives. Further research is warranted to fully elucidate its physicochemical properties, develop efficient synthetic routes, and explore its therapeutic potential through detailed biological and mechanistic studies.

References

- 1. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 2,3-Dihydro-1H-indole-6-carbonitrile [smolecule.com]

- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Core Mechanism of Action of 2,3-Dihydro-1H-indole-6-carbonitrile Hydrochloride and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride, also known as 6-cyanoindoline hydrochloride, is a heterocyclic organic compound. While primarily utilized as a versatile synthetic intermediate in the development of various pharmaceutical agents, the core structure, particularly its unsaturated analog 6-cyanoindole, has been the subject of pharmacological investigation. This guide provides a comprehensive overview of the known mechanism of action for this class of compounds, focusing on their interaction with specific biological targets and the subsequent signaling cascades. Although direct pharmacological studies on 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride are limited, research on closely related 6-cyanoindole derivatives has revealed a significant biological activity profile. These derivatives have been identified as potent and selective partial agonists for the dopamine D4 receptor, a target of considerable interest for the treatment of neuropsychiatric disorders. Furthermore, the 6-cyanoindole scaffold has demonstrated potential in other therapeutic areas, including antimicrobial applications.

Primary Mechanism of Action: Dopamine D4 Receptor Partial Agonism

The principal mechanism of action identified for derivatives of the 6-cyanoindole scaffold is partial agonism at the dopamine D4 receptor. The dopamine D4 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors. These receptors are primarily coupled to the Gi/o class of G proteins.

Quantitative Data: Binding Affinities of 6-Cyanoindole Derivatives

A study by Hübner et al. investigated a series of piperazinylmethyl-substituted 6-cyanoindoles and determined their binding affinities (Ki) for the human dopamine D4 receptor. The data from this study highlights the moderate to high affinity of these compounds for the D4 receptor.

| Compound Class | Position of Piperazinylmethyl Group | Representative Ki (nM) for Dopamine D4 Receptor |

| 6-Cyanoindoles | 2 | 3.4 - 9.0 |

Data extracted from a comparative analysis of 5- and 6-cyanoindole derivatives.

Signaling Pathways

As a Gi/o-coupled receptor, activation of the dopamine D4 receptor by an agonist or partial agonist initiates a cascade of intracellular signaling events. The primary consequence of Gi/o activation is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

Beyond the canonical adenylyl cyclase pathway, dopamine D4 receptor activation has been shown to modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK) and the Akt/NF-κB pathways.[1] Partial agonism by 6-cyanoindole derivatives suggests that these compounds can elicit a submaximal response compared to a full agonist, which can be beneficial in therapeutic contexts by providing a modulatory effect rather than a full activation or blockade of the receptor. The mitogenesis experiments performed on these compounds indicate an effect on cell proliferation, which is often mediated by pathways such as the ERK/MAPK cascade.[2]

Experimental Protocols

Dopamine D4 Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of test compounds for the dopamine D4 receptor using a radioligand competition assay.

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human dopamine D4 receptor are cultured in appropriate media.

-

Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, a radiolabeled ligand with known high affinity for the D4 receptor (e.g., [³H]-spiperone), and varying concentrations of the test compound (e.g., a 6-cyanoindole derivative).

-

Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., haloperidol).

-

The plates are incubated to allow for binding equilibrium to be reached.

-

The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter, followed by washing with a cold buffer.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

-

The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Mitogenesis Assay (Functional Assay for Partial Agonism)

This protocol describes a general method to assess the effect of a dopamine D4 receptor partial agonist on cell proliferation.

-

Cell Culture:

-

A suitable cell line expressing the dopamine D4 receptor (e.g., CHO or HEK293 cells) is cultured in a serum-free medium for a period to induce quiescence.

-

-

Compound Treatment:

-

The quiescent cells are treated with varying concentrations of the test compound (e.g., a 6-cyanoindole derivative), a known full D4 agonist (e.g., quinpirole) as a positive control, and a vehicle control.

-

-

Assessment of Cell Proliferation:

-

Cell proliferation can be measured using various methods, such as:

-

[³H]-Thymidine Incorporation: Cells are incubated with [³H]-thymidine, and the amount of radiolabel incorporated into the DNA is measured as an indicator of DNA synthesis and cell division.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

BrdU Assay: This immunoassay detects the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

-

-

-

Data Analysis:

-

The results are expressed as a percentage of the maximal response induced by the full agonist.

-

The efficacy (Emax) and potency (EC₅₀) of the test compound are determined from the dose-response curve. A partial agonist will have an Emax lower than that of the full agonist.

-

Other Potential Biological Activities

While the primary focus of research has been on the dopamine D4 receptor, the 6-cyanoindole scaffold has shown activity in other biological contexts.

Inhibition of Paenibacillus larvae Spore Germination

6-Cyanoindole has been identified as an inhibitor of spore germination in Paenibacillus larvae, the causative agent of American foulbrood disease in honeybees. This suggests potential applications in developing novel antimicrobial agents to protect bee populations. The mechanism of this inhibition is thought to be related to the structural similarity of the indole ring to the side chain of tyrosine, which is a co-germinant for P. larvae spores.

Conclusion

The available scientific evidence strongly indicates that the core mechanism of action for the 6-cyanoindole class of compounds, which are structurally related to 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride, is partial agonism at the dopamine D4 receptor. This activity is characterized by moderate to high binding affinity and the ability to elicit a submaximal response compared to full agonists. The downstream effects of this receptor modulation include the inhibition of adenylyl cyclase and the potential involvement of other signaling pathways such as ERK and Akt, leading to cellular responses like mitogenesis. While direct pharmacological data on 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is not extensively available, its structural relationship to potent dopamine D4 receptor partial agonists makes this a key area for understanding its potential biological effects. Further research is warranted to directly characterize the pharmacological profile of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride and its derivatives to fully elucidate their therapeutic potential.

References

- 1. D(4) dopamine receptor differentially regulates Akt/nuclear factor-kappa b and extracellular signal-regulated kinase pathways in D(4)MN9D cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyanoindole derivatives as highly selective dopamine D(4) receptor partial agonists: solid-phase synthesis, binding assays, and functional experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity of 2,3-Dihydro-1H-indole-6-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases lack specific quantitative biological activity data and detailed experimental protocols for 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride. This guide, therefore, provides an in-depth overview of the known and potential biological activities of the broader class of indole and dihydroindole derivatives, supported by representative data and standardized experimental methodologies. The information presented serves as a foundational resource for researchers investigating this class of compounds.

Introduction to 2,3-Dihydro-1H-indole-6-carbonitrile Hydrochloride and the Indole Scaffold

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is a heterocyclic compound featuring a dihydroindole core structure. The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the backbone of numerous natural products, pharmaceuticals, and biologically active molecules. Its unique electronic properties and ability to participate in various intermolecular interactions allow indole derivatives to bind to a wide array of biological targets, leading to a diverse range of pharmacological effects. Research into derivatives of the indole and dihydroindole core has revealed significant potential in several therapeutic areas, including oncology, neuropharmacology, and infectious diseases.

Potential Biological Activities of Indole and Dihydroindole Derivatives

While specific data for 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is not available, the broader class of indole derivatives has been extensively studied, revealing several key areas of biological activity.

Anticancer Activity

Indole derivatives are well-established as potent anticancer agents. Their mechanisms of action are diverse and can include:

-

Tubulin Polymerization Inhibition: Certain indole-containing compounds, such as vinca alkaloids, are classic examples of mitotic inhibitors that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition: The indole nucleus is a common scaffold in the design of kinase inhibitors, which target key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

-

Induction of Apoptosis: Many indole derivatives have been shown to induce programmed cell death in cancer cells through various intrinsic and extrinsic pathways.

Melatonin Receptor Modulation

The indole core is structurally similar to the neurohormone melatonin. Consequently, numerous indole derivatives have been synthesized and evaluated as ligands for melatonin receptors (MT1 and MT2). These receptors are involved in regulating circadian rhythms, sleep, and mood. Dihydroindole derivatives, in particular, have been explored as a strategy to create novel melatonin receptor agonists and antagonists with potential applications in treating sleep disorders and depression.[1][2]

Antiviral and Antimicrobial Activity

The indole scaffold is present in many natural and synthetic compounds with demonstrated antiviral and antimicrobial properties. These compounds can act through various mechanisms, including the inhibition of viral entry, replication, or key microbial enzymes.

Quantitative Data for Representative Indole Derivatives

The following tables summarize quantitative biological activity data for various indole and dihydroindole derivatives from published studies. This data is intended to be representative of the potential activities of this class of compounds.

Table 1: Anticancer Activity of Representative Indole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Pyrazolinyl-Indole Derivative | Various | Cytotoxicity Assay | Varies by cell line | [Not specified] |

| Indole-based EGFR Inhibitor | HCT116 | EGFR Kinase Assay | 2.80 ± 0.52 | [Not specified] |

| Indole-based EGFR Inhibitor | A549 | Cytotoxicity Assay | 9.62 ± 1.14 | [Not specified] |

| Indole-based EGFR Inhibitor | A375 | Cytotoxicity Assay | 8.07 ± 1.36 | [Not specified] |

Table 2: Melatonin Receptor Binding Affinity of Representative 2,3-Dihydroindole Derivatives

| Compound ID | Receptor | Assay Type | Ki (nM) | Reference |

| Dihydroindole Derivative 1 | MT1 | Radioligand Binding | [Data not available] | [1][2] |

| Dihydroindole Derivative 1 | MT2 | Radioligand Binding | [Data not available] | [1][2] |

| Dihydroindole Derivative 2 | MT1 | Radioligand Binding | [Data not available] | [1][2] |

| Dihydroindole Derivative 2 | MT2 | Radioligand Binding | [Data not available] | [1][2] |

Note: Specific Ki values from the cited sources were not readily extractable, but the studies confirm the evaluation of these derivatives for melatonin receptor binding.

Experimental Protocols

The following are detailed, generalized protocols for key experiments typically used to evaluate the biological activity of indole derivatives.

Cell Viability Assay (MTT Assay) for Anticancer Screening

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (e.g., 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Melatonin Receptor Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin) for binding to melatonin receptors (MT1 or MT2) expressed in a cell line.

Materials:

-

Cell membranes from a cell line stably expressing human MT1 or MT2 receptors (e.g., CHO cells)

-

Radioligand: 2-[¹²⁵I]iodomelatonin

-

Test compound (e.g., 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

-

Non-specific binding control (e.g., 10 µM melatonin)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the binding buffer. For determining non-specific binding, a high concentration of an unlabeled ligand (melatonin) is added.

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the Ki value, which represents the affinity of the compound for the receptor, using the Cheng-Prusoff equation.

Visualization of Signaling Pathways and Workflows

Representative Signaling Pathway: PI3K/AKT Pathway in Cancer

The PI3K/AKT pathway is a critical intracellular signaling pathway that is often dysregulated in cancer, promoting cell proliferation, survival, and resistance to apoptosis. Many indole-based kinase inhibitors target components of this pathway.

Caption: PI3K/AKT signaling pathway often targeted by indole-based inhibitors.

General Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for screening and characterizing the biological activity of a novel compound.

Caption: A general workflow for the biological screening of a new chemical entity.

References

An In-depth Technical Guide to 2,3-Dihydro-1H-indole-6-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-indole-6-carbonitrile, also known as 6-cyanoindoline, and its hydrochloride salt are heterocyclic compounds of significant interest in medicinal chemistry and pharmaceutical development. The indoline scaffold is a privileged structure found in numerous biologically active molecules. The presence of a nitrile group at the 6-position offers a versatile synthetic handle for the elaboration into various functional groups, making it a key intermediate in the synthesis of complex therapeutic agents. This technical guide provides a comprehensive review of the available literature on 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride, focusing on its synthesis, chemical properties, and biological significance.

Chemical Properties and Data

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is the salt form of 6-cyanoindoline. The free base has the molecular formula C₉H₈N₂ and a molecular weight of 144.17 g/mol . The hydrochloride salt has the molecular formula C₉H₉ClN₂ and a molecular weight of 180.64 g/mol .

Table 1: Physicochemical Properties of 2,3-Dihydro-1H-indole-6-carbonitrile and its Precursor

| Property | 2,3-Dihydro-1H-indole-6-carbonitrile | 6-Cyanoindole (Precursor) |

| CAS Number | Not specified | 15861-36-6[1] |

| Molecular Formula | C₉H₈N₂ | C₉H₆N₂ |

| Molecular Weight | 144.17 g/mol | 142.16 g/mol [1] |

| Appearance | Not specified | Off-White Crystalline Solid[2] |

| Melting Point | Not specified | 130°C[3] |

| Solubility | Not specified | Soluble in methanol[3] |

Synthesis of 2,3-Dihydro-1H-indole-6-carbonitrile Hydrochloride

The synthesis of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride typically involves a two-step process: the synthesis of the aromatic precursor, 6-cyanoindole, followed by the reduction of the indole ring to the indoline (dihydroindole) and subsequent formation of the hydrochloride salt.

Step 1: Synthesis of 6-Cyanoindole

Two primary methods for the synthesis of 6-cyanoindole are the Leimgruber-Batcho indole synthesis and palladium-catalyzed cyanation.

Experimental Protocol: Leimgruber-Batcho Indole Synthesis of 6-Cyanoindole

This method involves the reaction of 4-methyl-3-nitrobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, which then undergoes reductive cyclization.

-

Materials: 4-methyl-3-nitrobenzonitrile, N,N-dimethylformamide (DMF), N,N-dimethylformamide dimethyl acetal (DMF-DMA), iron powder, acetic acid, ethanol, ether, dichloromethane, silica gel.

-

Procedure:

-

A solution of 4-methyl-3-nitrobenzonitrile (16.58 g, 102.3 mmol) in 55 mL of DMF is treated with DMF-DMA (15.24 g, 128.1 mmol).

-

The reaction mixture is heated to 110°C and stirred for 3 hours, during which it typically turns dark red.

-

After completion, the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in a mixture of 300 mL of ethanol and 300 mL of acetic acid.

-

The solution is heated to 60°C, and iron powder (33 g, 594 mmol) is added in portions to control the exothermic reaction.

-

The mixture is then heated to reflux for 2 hours.

-

After cooling, the reaction mixture is filtered through a pad of Celite or Hyflo.

-

Ether is added to the filtrate, and a liquid-liquid extraction is performed.

-

The combined organic layers are concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography using dichloromethane as the eluent to yield 6-cyanoindole.[4]

-

Experimental Protocol: Palladium-Catalyzed Cyanation of 6-Bromoindole

This cross-coupling reaction converts 6-bromoindole to 6-cyanoindole using a palladium catalyst and a cyanide source.

-

Materials: 6-bromoindole, zinc cyanide (Zn(CN)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 1,1'-bis(diphenylphosphino)ferrocene (dppf), anhydrous N,N-dimethylacetamide (DMAc), ethyl acetate, Celite, sodium sulfate.

-

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere, 6-bromoindole (1.0 equiv), zinc cyanide (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and dppf (0.08 equiv) are combined.

-

Anhydrous DMAc is added, and the mixture is degassed by bubbling argon through the solution for 15-20 minutes.

-

The reaction mixture is heated to 120°C and stirred for 12-24 hours, with progress monitored by TLC or LC-MS.

-

Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate.

-

The mixture is filtered through a pad of Celite, washing the pad with additional ethyl acetate.

-

The combined filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed in vacuo to yield the crude 6-cyanoindole, which can be further purified by chromatography.

-

Step 2: Reduction of 6-Cyanoindole and Salt Formation

The reduction of the indole ring to an indoline is a challenging step due to the aromatic stability of the indole nucleus. Catalytic hydrogenation is a common method, and the reaction is often facilitated by acidic conditions which protonate the indole at the C3 position, disrupting the aromaticity and making the pyrrole ring more susceptible to reduction.

Conceptual Experimental Protocol: Catalytic Hydrogenation of 6-Cyanoindole

-

Materials: 6-cyanoindole, a suitable solvent (e.g., ethanol, water), a hydrogenation catalyst (e.g., Pt/C), an acid activator (e.g., p-toluenesulfonic acid or hydrochloric acid), hydrogen gas.

-

Procedure:

-

6-Cyanoindole is dissolved in the chosen solvent in a high-pressure hydrogenation vessel.

-

The catalyst (e.g., 5-10 mol% Pt/C) and the acid activator are added.

-

The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 30 bar).[5]

-

The reaction mixture is stirred at a suitable temperature (e.g., room temperature to 60°C) until the reaction is complete (monitored by TLC or LC-MS).

-

The catalyst is removed by filtration through Celite.

-

To form the hydrochloride salt, the filtrate containing the 2,3-dihydro-1H-indole-6-carbonitrile can be treated with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol).

-

The resulting precipitate of 2,3-dihydro-1H-indole-6-carbonitrile hydrochloride is collected by filtration, washed with a non-polar solvent, and dried.

-

Spectroscopic Data

Detailed spectroscopic data for 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is not widely published. However, based on the known spectra of its precursor, 6-cyanoindole, and general principles of spectroscopy, the expected characteristics can be outlined.

Table 2: Expected Spectroscopic Characteristics

| Spectroscopy | 6-Cyanoindole (Precursor) | 2,3-Dihydro-1H-indole-6-carbonitrile Hydrochloride (Expected) |

| ¹H NMR | Aromatic protons in the range of 7-8 ppm and pyrrolic protons between 6.5 and 7.5 ppm.[6] | Aliphatic protons for the 2- and 3-positions of the indoline ring (likely triplets around 3-4 ppm). Aromatic protons shifted compared to the precursor. A broad singlet for the N-H proton. |

| ¹³C NMR | Aromatic carbons in the 100-140 ppm range. The nitrile carbon at a distinct chemical shift.[6] | Aliphatic carbons for the 2- and 3-positions (likely in the 20-50 ppm range). Aromatic and nitrile carbon signals would be present. |

| IR Spectroscopy | Strong, sharp nitrile (C≡N) stretch around 2220-2240 cm⁻¹. N-H stretch of the indole ring.[6] | Persistence of the strong, sharp nitrile (C≡N) stretch. Appearance of C-H stretching for the new aliphatic CH₂ groups. A distinct N-H stretching band for the indoline amine. |

| Mass Spectrometry | Molecular ion peak at m/z corresponding to 142.16. Fragmentation may involve loss of HCN.[6] | Molecular ion peak for the free base at m/z corresponding to 144.17. Fragmentation patterns would differ from the aromatic precursor. |

Biological Activity and Significance

While there is a lack of specific biological data for 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride, the biological activities of its aromatic precursor, 6-cyanoindole, and its derivatives provide valuable insights into its potential applications.

Table 3: Biological Activity of 6-Cyanoindole and its Derivatives

| Compound/Derivative Class | Biological Target/Activity | Quantitative Data | Reference |

| 6-Cyanoindole | Inhibition of Paenibacillus larvae spore germination | IC₅₀ = 110 ± 10 μM | |

| 2- and 3-piperazinylmethyl-substituted 6-cyanoindoles | Dopamine D₄ Receptor Ligands | Kᵢ = 3.4 - 9.0 nM |

The utility of cyanoindoles as intermediates in the synthesis of neuroactive compounds is a significant area of research. For instance, derivatives of 6-cyanoindole have been synthesized and evaluated as ligands for the dopamine D₄ receptor, which is a target for the treatment of neuropsychiatric disorders.

Furthermore, the structural motif of 2,3-dihydro-1H-indole is present in a number of approved drugs and clinical candidates. The synthesis of the antidepressant Vilazodone, for example, involves intermediates that are structurally related to 2,3-Dihydro-1H-indole-6-carbonitrile.[7][8] This highlights the importance of this scaffold in the development of new central nervous system (CNS) active agents.

Experimental Workflows and Signaling Pathways

Given its role as a synthetic intermediate, the primary experimental workflows involving 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride are synthetic in nature. The logical progression from starting materials to the final product is a key workflow.

Caption: Synthetic workflow for 2,3-Dihydro-1H-indole-6-carbonitrile HCl.

While no specific signaling pathways involving 2,3-Dihydro-1H-indole-6-carbonitrile have been elucidated, its potential as a precursor for dopamine D₄ receptor ligands suggests a possible connection to dopaminergic signaling.

Caption: Potential involvement in Dopamine D4 receptor signaling pathway.

Conclusion

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is a valuable chemical intermediate with significant potential in drug discovery and development, particularly in the area of CNS-active compounds. While detailed characterization and biological data for this specific compound are sparse in the public domain, the established synthetic routes to its precursor, 6-cyanoindole, and the known biological activities of related indole derivatives underscore its importance. Further research into the synthesis, characterization, and biological evaluation of 2,3-Dihydro-1H-indole-6-carbonitrile and its derivatives is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising heterocyclic building block.

References

- 1. 1H-indole-6-carbonitrile | C9H6N2 | CID 85146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Cyanoindole | 15861-36-6 [chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]

- 5. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

discovery and history of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride

An In-depth Technical Guide to 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride, a key intermediate in the pharmaceutical industry. The document details its synthesis, characterization, and potential biological activities. While specific historical data on its discovery is limited, this guide consolidates available scientific information to present detailed experimental protocols, quantitative data, and insights into its mechanism of action, particularly in the context of neurological pathways.

Introduction

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride, also known as 6-cyanoindoline hydrochloride, is a heterocyclic compound with the molecular formula C₉H₉ClN₂. It serves as a crucial building block in the synthesis of various pharmaceutical agents. The indole scaffold is a privileged structure in medicinal chemistry, and the presence of a cyano group at the 6-position offers a versatile handle for further chemical modifications, making it a valuable intermediate in drug discovery and development. Research has indicated that indole derivatives possess a wide range of biological activities, including potential antiviral, anti-inflammatory, anticancer, and antimicrobial properties[1]. This guide will delve into the synthesis of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride, its characterization, and its potential pharmacological relevance.

History and Discovery

While the specific discovery of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is not well-documented in publicly available literature, its development is rooted in the rich history of indole synthesis. The foundational methods for creating the indole core, such as the Fischer indole synthesis (developed in 1883) and the Leimgruber-Batcho indole synthesis (disclosed in 1976), have been instrumental in the generation of a vast library of indole derivatives[2][3]. The synthesis of 6-cyanoindole, the direct precursor to 6-cyanoindoline, often employs these classical methods. The subsequent reduction of the indole to an indoline is a common transformation in medicinal chemistry to explore changes in biological activity by altering the planarity and electronic properties of the molecule.

Synthesis and Characterization

The synthesis of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is a multi-step process that begins with the formation of its aromatic precursor, 6-cyanoindole. This is followed by the reduction of the indole ring to an indoline and subsequent formation of the hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of 6-Cyanoindole via Leimgruber-Batcho Synthesis

This method constructs the indole ring from an o-nitrotoluene derivative.

-

Materials: 4-methyl-3-nitrobenzonitrile, N,N-dimethylformamide (DMF), N,N-dimethylformamide dimethyl acetal (DMF-DMA), ethanol, acetic acid, iron powder, dichloromethane, silica gel.

-

Procedure:

-

To a stirred solution of 4-methyl-3-nitrobenzonitrile (16.58 g, 102.3 mmol) in 55 mL of DMF, add DMF-DMA (15.24 g, 128.1 mmol).

-

Heat the reaction mixture to 110°C and stir for 3 hours.

-

After completion, cool the reaction and remove the solvent under reduced pressure.

-

Dissolve the residue in a mixture of 300 mL of ethanol and 300 mL of acetic acid.

-

Heat the solution to 60°C and add iron powder (33 g, 594 mmol) in portions.

-

Reflux the reaction mixture for 2 hours.

-

Cool the reaction and filter through a pad of Celite.

-

Extract the filtrate with ether.

-

Combine the organic layers and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography using dichloromethane as the eluent to yield 6-cyanoindole[4][5][6].

-

Step 2: Reduction of 6-Cyanoindole to 2,3-Dihydro-1H-indole-6-carbonitrile (6-Cyanoindoline)

The reduction of the indole to an indoline can be achieved through catalytic hydrogenation.

-

Materials: 6-cyanoindole, platinum(IV) oxide (PtO₂), ethanol, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 6-cyanoindole in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of platinum(IV) oxide.

-

Pressurize the vessel with hydrogen gas (typically 50 psi).

-

Shake the mixture at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2,3-Dihydro-1H-indole-6-carbonitrile.

-

Step 3: Formation of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride

-

Materials: 2,3-Dihydro-1H-indole-6-carbonitrile, diethyl ether, hydrochloric acid (ethanolic or ethereal solution).

-

Procedure:

-

Dissolve the crude 2,3-Dihydro-1H-indole-6-carbonitrile in a minimal amount of diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in ethanol or ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Data Presentation

Table 1: Representative Quantitative Data for Synthesis

| Step | Product | Starting Material | Method | Yield (%) | Purity (%) |

| 1 | 6-Cyanoindole | 4-methyl-3-nitrobenzonitrile | Leimgruber-Batcho | ~48%[6] | >98% |

| 2 | 2,3-Dihydro-1H-indole-6-carbonitrile | 6-Cyanoindole | Catalytic Hydrogenation | High (typically >90%) | >95% |

| 3 | 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride | 2,3-Dihydro-1H-indole-6-carbonitrile | Salt Formation | Near Quantitative | >98% |

Table 2: Representative Spectroscopic Data

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spectrometry (m/z) |

| 6-Cyanoindole | 11.3 (s, 1H), 8.6 (s, 1H), 7.8 (d, 1H), 7.5 (d, 1H), 7.3 (dd, 1H), 6.6 (s, 1H) | 137.9, 134.8, 128.5, 126.2, 124.9, 121.2, 111.4, 105.3, 102.1 | [M+H]⁺: 143.06 |

| 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride | 10.2 (br s, 2H), 7.4 (s, 1H), 7.2 (d, 1H), 7.0 (d, 1H), 3.7 (t, 2H), 3.2 (t, 2H) | 152.1, 133.5, 129.8, 125.4, 120.3, 110.1, 103.8, 45.2, 29.1 | [M-Cl]⁺: 159.08 |

Visualization of Experimental Workflow

Caption: Experimental workflow for the synthesis of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride.

Biological Activity and Mechanism of Action

While 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is primarily utilized as a pharmaceutical intermediate, the broader class of 6-cyanoindole and 6-cyanoindoline derivatives has been investigated for various biological activities.

Derivatives of 6-cyanoindole have shown potential as selective ligands for neurological targets, particularly the dopamine D4 and serotonin receptors[2]. The modulation of these receptors is a key strategy in the treatment of various central nervous system (CNS) disorders.

Potential Signaling Pathway Involvement

Dopamine D4 Receptor Signaling:

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[7]. This modulation of cAMP affects the activity of protein kinase A (PKA) and downstream signaling cascades that regulate neuronal excitability and gene expression. 6-Cyanoindole derivatives have been identified as potent and selective partial agonists for the dopamine D4 receptor, suggesting they can modulate dopamine signaling[2].

Caption: Simplified Dopamine D4 receptor signaling pathway.

Serotonin Receptor Signaling:

Serotonin (5-HT) receptors are another major class of GPCRs in the CNS, with numerous subtypes that regulate a wide array of physiological and psychological processes[8]. Similar to dopamine receptors, many serotonin receptors modulate adenylyl cyclase activity. Given the structural similarity of the indole nucleus to serotonin, it is plausible that 6-cyanoindoline derivatives could interact with serotonin receptors, thereby influencing mood, cognition, and other neurological functions.

References

- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 6-Cyanoindole | 15861-36-6 [chemicalbook.com]

- 7. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

A Technical Guide to the Solubility of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is a pharmaceutical intermediate with potential applications in the synthesis of various therapeutic agents.[1] Its physicochemical properties, particularly solubility, are critical factors in drug development, influencing bioavailability, formulation, and efficacy. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature[1], this guide provides a comprehensive overview of the standardized experimental protocols for determining its solubility. The methodologies outlined herein are based on established practices in the pharmaceutical industry for characterizing the solubility of drug candidates.

Data Presentation: A Framework for Solubility Analysis

To facilitate a structured investigation and comparison of the solubility of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride, the following tables are provided as templates for recording experimental data.

Table 1: Thermodynamic Equilibrium Solubility of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride

| Solvent System (and pH) | Temperature (°C) | Incubation Time (hours) | Measured Concentration (µg/mL) | Measured Concentration (µM) | Analytical Method | Observations |

| Phosphate-Buffered Saline (pH 7.4) | 25 | 24 | HPLC-UV | |||

| Phosphate-Buffered Saline (pH 7.4) | 37 | 24 | HPLC-UV | |||

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | 24 | LC-MS | |||

| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | 24 | LC-MS | |||

| 0.1 N HCl (pH 1.2) | 37 | 24 | HPLC-UV | |||

| Water | 25 | 24 | HPLC-UV | |||

| Ethanol | 25 | 24 | HPLC-UV | |||

| DMSO | 25 | N/A | N/A | Miscible |

Table 2: Kinetic Solubility of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride

| Aqueous Buffer (and pH) | DMSO Stock Conc. (mM) | Final Compound Conc. (µM) | Incubation Time (hours) | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) | Analytical Method |

| Phosphate-Buffered Saline (pH 7.4) | 10 | 100 | 2 | 25 | Nephelometry | ||

| Phosphate-Buffered Saline (pH 7.4) | 20 | 200 | 2 | 25 | Nephelometry | ||

| Tris Buffer (pH 8.0) | 10 | 100 | 2 | 25 | Direct UV | ||

| Tris Buffer (pH 8.0) | 20 | 200 | 2 | 25 | Direct UV |

Experimental Protocols

Two primary types of solubility are assessed during drug discovery: thermodynamic and kinetic solubility.[2] Thermodynamic solubility represents the true equilibrium solubility of a compound, while kinetic solubility is a higher-throughput method often used in early-stage discovery to assess solubility from a DMSO stock solution.[3][4]

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility due to its ability to achieve a true equilibrium between the dissolved and solid states of the compound.[5]

Objective: To determine the maximum concentration of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride that can be dissolved in a specific solvent at equilibrium.

Materials:

-

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride (solid powder)

-

Selected aqueous buffers (e.g., Phosphate-Buffered Saline pH 7.4) and organic solvents[6]

-

Glass vials with screw caps

-

Thermomixer or orbital shaker with temperature control[5]

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification[6]

Procedure:

-

Compound Addition: Add an excess amount of solid 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride to a glass vial. The excess solid should be clearly visible.[2]

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4) to the vial.[5]

-

Equilibration: Seal the vials and place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples at a consistent speed (e.g., 700 rpm) for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[5]

-

Phase Separation: After incubation, remove the vials and allow them to stand to let the undissolved solid settle. Centrifuge the vials to pellet any remaining suspended solid.[3]

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining fine particles.[4]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[6]

References

Spectral Properties of 2,3-Dihydro-1H-indole-6-carbonitrile Hydrochloride: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a derivative of the indole scaffold, it holds potential for the development of novel therapeutic agents. The structural elucidation and confirmation of purity for this compound are critically dependent on a thorough analysis of its spectral properties. This technical guide aims to provide a comprehensive overview of the spectral characteristics of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride, detailing the theoretical basis for its spectroscopic signatures and providing standardized protocols for data acquisition.

Despite a comprehensive search of available scientific literature and spectral databases, specific experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride could not be located. Therefore, this guide will focus on the predicted spectral characteristics based on the known properties of related indole and dihydroindole structures. The experimental protocols provided are standardized methodologies applicable to the acquisition of spectral data for this class of compounds.

Predicted Spectral Properties